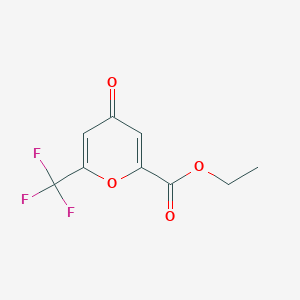

ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate

CAS No.: 924858-98-0

Cat. No.: VC11985465

Molecular Formula: C9H7F3O4

Molecular Weight: 236.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 924858-98-0 |

|---|---|

| Molecular Formula | C9H7F3O4 |

| Molecular Weight | 236.14 g/mol |

| IUPAC Name | ethyl 4-oxo-6-(trifluoromethyl)pyran-2-carboxylate |

| Standard InChI | InChI=1S/C9H7F3O4/c1-2-15-8(14)6-3-5(13)4-7(16-6)9(10,11)12/h3-4H,2H2,1H3 |

| Standard InChI Key | FYXIISBMNMHSFB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=O)C=C(O1)C(F)(F)F |

| Canonical SMILES | CCOC(=O)C1=CC(=O)C=C(O1)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate belongs to the pyran family, a class of six-membered heterocyclic compounds containing one oxygen atom. The compound’s IUPAC name, ethyl 4-oxo-6-(trifluoromethyl)pyran-2-carboxylate, reflects its substitution pattern: a ketone group at position 4, a trifluoromethyl group at position 6, and an ethyl ester at position 2. The molecular structure is represented by the SMILES notation CCOC(=O)C1=CC(=O)C=C(O1)C(F)(F)F, which encodes the spatial arrangement of atoms and functional groups.

Physicochemical Properties

Key physicochemical data are summarized below:

| Property | Value |

|---|---|

| CAS No. | 924858-98-0 |

| Molecular Formula | |

| Molecular Weight | 236.14 g/mol |

| InChI | InChI=1S/C9H7F3O4/c1-2-15-8(14)6-3-5(13)4-7(16-6)9(10,11)12/h3-4H,2H2,1H3 |

| InChIKey | FYXIISBMNMHSFB-UHFFFAOYSA-N |

The trifluoromethyl group () significantly influences the compound’s electronic and steric properties. Its strong electron-withdrawing nature reduces electron density on the pyran ring, enhancing resistance to electrophilic attack and improving metabolic stability in biological systems.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (101 MHz, CDCl₃):

Infrared (IR) Spectroscopy

-

Strong absorption at 1655 cm⁻¹ (C=O stretch of ketone).

-

Peaks at 1730 cm⁻¹ (ester C=O) and 1120 cm⁻¹ (C–F stretch) .

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate serves as a precursor for synthesizing oxadiazoles, triazoles, and other nitrogen-containing heterocycles. For example, reaction with hydroxylamine yields amidoxime intermediates, which cyclize to form 1,2,4-oxadiazoles under mild conditions :

Agrochemical Development

The compound’s stability under physiological conditions makes it suitable for designing herbicides and fungicides. Trifluoromethyl-substituted pyrans inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis in plants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume